molecular formula C6H4Cl2FN B2953396 2,4-Dichloro-5-fluoroaniline CAS No. 348-64-1

2,4-Dichloro-5-fluoroaniline

Cat. No.: B2953396
CAS No.: 348-64-1
M. Wt: 180
InChI Key: DKMSPQQQAXTFLP-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-fluoroaniline is used in organic synthesis as an important intermediate for the preparation of fluorescent dyes, pesticides, pharmaceuticals, and dyes . It can also be used as a raw material for substituting agents and emulsifiers in the dye industry .


Synthesis Analysis

The synthesis of this compound can be achieved from 2,4-Dichloro-5-fluoronitrobenzene . There are several synthetic routes available for this compound .


Molecular Structure Analysis

The molecular formula of this compound is C6H4Cl2FN . It has a molecular weight of 180.007 .

Scientific Research Applications

Chemical Synthesis and Reactivity

2,4-Dichloro-5-fluoroaniline is involved in various chemical synthesis processes. For instance, it reacts with fluoroanilines to yield iminodithiazoles, which upon thermolysis produce 2-cyanobenzothiazoles and cyanoimidoyl chlorides (Besson & Rees, 1995). Additionally, its derivatives have been studied in the context of reactions with chloroacetic acid, leading to the synthesis of various chemical compounds (Pujari et al., 1990).

Metabolism and Bioactivation

The metabolic fate of this compound derivatives, such as 3-chloro-4-fluoroaniline, has been extensively studied. Techniques like HPLC-MS, NMR spectroscopy, and HPLC-ICPMS have been employed to understand the metabolic transformations and the formation of various metabolites (Duckett et al., 2006). Another study on the bioactivation of fluoroanilines has shown the formation of reactive benzoquinoneimines as primary reaction products (Rietjens & Vervoort, 1991).

Polymer Synthesis and Applications

In the field of polymer science, this compound is involved in the synthesis of conducting polymers. Studies have explored the chemical polymerization of its analogs like 2-fluoroaniline using oxidants like chromic acid, revealing insights into polymer characteristics and potential applications (Kang & Yun, 1989). The electrochemical synthesis of poly(2-fluoroaniline) and its application in glucose biosensors is another significant research area (Sharma et al., 2003).

Antimicrobial Properties

Compounds bearing a 2,4-dichloro-5-fluorophenyl moiety have been synthesized and screened for their antimicrobial activity. These compounds have shown promising antibacterial and antifungal properties, indicating potential applications in the development of new antimicrobial agents (Karthikeyan et al., 2006).

Structural and Physical Properties

The study of the crystal and molecular structure of related compounds, such as 2,6-dibromo-3-chloro-4-fluoroaniline, provides insights into their physical properties, which are crucial for various applications in chemical synthesis and material science (Betz, 2015).

Safety and Hazards

2,4-Dichloro-5-fluoroaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2,4-Dichloro-5-fluoroaniline are not fully understood due to the lack of specific studies on this compound. It is known that anilines, in general, can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often depends on the specific structure and properties of the aniline compound. For instance, some anilines can act as inhibitors or activators of certain enzymes, while others can bind to proteins and alter their function .

Cellular Effects

The cellular effects of this compound are currently unknown due to the lack of specific studies on this compound. It is known that anilines can influence cell function in various ways. For example, they can affect cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well understood due to the lack of specific studies on this compound. It is known that anilines can exert their effects at the molecular level through various mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are currently unknown due to the lack of specific studies on this compound. It is known that the effects of anilines can change over time in laboratory settings. This can include changes in the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of anilines can vary with different dosages in animal models .

Metabolic Pathways

It is known that anilines can be involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

It is known that anilines can be transported and distributed within cells and tissues in various ways .

Subcellular Localization

It is known that anilines can be localized in various subcellular compartments, and their activity or function can be affected by their localization .

Properties

IUPAC Name

2,4-dichloro-5-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2FN/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMSPQQQAXTFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80956278
Record name 2,4-Dichloro-5-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80956278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348-64-1
Record name 2,4-Dichloro-5-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80956278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 348-64-1
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